O-Acetyl Tramadol
Description
Properties
CAS No. |
1413642-27-9 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.418 |
IUPAC Name |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
InChI Key |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Synonyms |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
Origin of Product |
United States |
Preparation Methods
Demethylation-Acetylation Sequential Approach
A two-step synthesis, adapted from patented tramadol derivatization processes, involves initial demethylation of tramadol followed by acetylation (Scheme 1):
Step 1: Demethylation of Tramadol to O-Desmethyltramadol
Demethylation is achieved via phase-transfer catalysis under alkaline conditions. In US10781163B2, tramadol is treated with potassium hydroxide in monoethylene glycol at 190–220°C, yielding O-desmethyltramadol with 88–95% purity. Alternative methods employ boron tribromide (BBr₃) in dichloromethane at −78°C, as demonstrated in structural elucidation studies.
Step 2: Acetylation of O-Desmethyltramadol
The hydroxyl group of O-desmethyltramadol is acetylated using acetic anhydride in dichloromethane with pyridine as a catalyst. This method, detailed in CN105601625A, involves stirring the reaction mixture overnight at ambient temperature, followed by sequential washing with hydrochloric acid, sodium carbonate, and brine. The crude product is purified via column chromatography, yielding this compound with >99% purity by HPLC.
Table 1. Reaction Conditions for this compound Synthesis
Direct Functionalization of Tramadol Precursors
An alternative one-pot method, inferred from tramadol analog synthesis, involves selective acetylation during tramadol’s manufacturing. For example, intermediates in the puerarin tramadol synthesis (CN105601625A) undergo hydrogenation and esterification, suggesting that similar strategies could acetylate tramadol’s aromatic hydroxyl group if present. However, tramadol’s native structure lacks a free hydroxyl group, necessitating prior demethylation for direct acetylation.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is the gold standard for assessing this compound purity. US10781163B2 reports using a C18 column with UV detection at 270 nm, achieving baseline separation of cis/trans isomers (Figures 1–2). Similarly, CN105601625A employs gradient elution (acetonitrile/water) to resolve acetylated products from starting materials.
Mass Spectrometric Characterization
Liquid chromatography–high-resolution tandem mass spectrometry (LC-HR-MS/MS) with Orbitrap technology confirms structural integrity. Derivatization aids in distinguishing this compound from isomers, as demonstrated in tramadol metabolite studies. Key spectral features include:
-
Molecular ion : [M+H]⁺ at m/z 351.2 (C₁₉H₂₇NO₄)
-
Fragmentation : Loss of acetyl group (−60 Da) yielding m/z 291.1, corresponding to O-desmethyltramadol.
Industrial Scalability and Environmental Considerations
The phase-transfer-catalyzed demethylation in US10781163B2 is highlighted for its eco-friendliness, using recyclable solvents (monoethylene glycol) and avoiding chromatographic purification. In contrast, CN105601625A’s acetylation method generates dichloromethane waste, necessitating solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions: O-Acetyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
O-Acetyl Tramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of opioid synthesis and modification.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
O-Acetyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to analgesia.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors, and the pathways involved include the modulation of neurotransmitter release and inhibition of pain signal transmission.
Comparison with Similar Compounds
Tramadol (Parent Drug)
Key Findings :
Morphine
Key Findings :
Venlafaxine Metabolite (O-Desmethylvenlafaxine)
The major metabolite of venlafaxine, O-desmethylvenlafaxine, is isomeric with tramadol (C₁₆H₂₅NO₂) and shares identical mass spectrometry profiles (precursor m/z 264; product ion m/z 58). This structural similarity can lead to analytical interference in drug screening assays .
1-Cyclohexyl-x-Methoxybenzene Stereoisomers
These compounds exhibit tramadol-like effects in vivo, including analgesia and sensorimotor modulation, but lack direct MOR activity in vitro. Unlike M1, their effects are partially naloxone-reversible, suggesting indirect opioid system involvement .
NSAIDs (Diclofenac and Ketorolac)
| Parameter | Tramadol/M1 | NSAIDs |
|---|---|---|
| IL-6 Modulation | Higher peak IL-6 at 24h post-op | Lower IL-6 levels |
| Mechanism | Opioid + anti-inflammatory | Cyclooxygenase inhibition |
Key Findings :
Tapentadol
Tapentadol, like tramadol, combines MOR agonism and norepinephrine reuptake inhibition.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying tramadol and its metabolites (e.g., O-desmethyl-tramadol) in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tramadol and its metabolites in urine, plasma, or other matrices. For example, a validated LC-MS/MS protocol using reversed-phase chromatography and isotope-labeled internal standards achieves high sensitivity (LOQ: 0.5 ng/mL) and specificity for tramadol and N-desmethyl-tramadol in human urine . Alternative methods include HPLC-UV for simultaneous determination in plasma, though with lower sensitivity compared to LC-MS/MS , and electrochemical methods for pharmaceutical formulations, which avoid interference from common excipients .
Q. What are the primary pharmacokinetic parameters of tramadol and O-desmethyl-tramadol (ODT) across different populations?
- Methodological Answer : Population pharmacokinetic models for elderly patients show tramadol’s volume of distribution (Vd: ~2.1 L/kg) and clearance (CL: 20.8 mL/min/kg) differ significantly from younger cohorts due to age-related metabolic changes . In cats, tramadol exhibits high oral bioavailability (93%) and prolonged ODT half-life (~289 minutes), critical for veterinary dosing . Human studies using extended-release formulations highlight inter-individual variability in ODT formation rates, necessitating individualized dosing in chronic pain management .
Q. How do metabolic pathways of tramadol influence its pharmacological activity and experimental design?
- Methodological Answer : Tramadol undergoes hepatic metabolism via CYP2D6 and CYP3A4, producing 24 metabolites, including the active ODT. Researchers must account for genetic polymorphisms in CYP2D6 (affecting ODT levels) when designing clinical trials, as poor metabolizers may exhibit reduced efficacy . Preclinical studies in rodents should incorporate metabolite monitoring to distinguish parent drug effects from metabolite contributions .
Advanced Research Questions
Q. How can researchers address contradictions in tramadol’s efficacy for premature ejaculation (PE) across clinical trials?
- Methodological Answer : Meta-analyses reveal high heterogeneity (I² > 80%) in PE trials due to variable dosages (25–100 mg), study durations, and outcome measures (e.g., IELT) . To mitigate bias, adopt standardized protocols like PRISMA 2020 for systematic reviews, stratify results by dose subgroups, and control for confounders (e.g., comorbid depression) . Dose-expansion studies are needed to clarify optimal efficacy-safety thresholds, though ethical concerns about abuse potential complicate trial design .
Q. What methodologies are used to evaluate tramadol’s abuse potential in preclinical and epidemiological contexts?
- Methodological Answer : Preclinical rodent models employ conditioned place preference (CPP) and self-administration tests to assess psychological dependence. Tramadol induces CPP in rats at doses >10 mg/kg, correlating with dopaminergic activation . Epidemiological studies in Africa use systematic scoping reviews (Arksey & O’Malley framework) to quantify nonmedical use (NMU) prevalence (15–30% in adolescents) and associated risk factors (e.g., lack of regulation) . Sports analytics, like the UCI’s tramadol monitoring program, reveal misuse patterns (e.g., 65% of positive tests in cycling) .
Q. How do patient-reported outcomes (PROs) from online platforms inform tramadol’s off-label antidepressant use, and what are the limitations?
- Methodological Answer : Data mining of PROs (e.g., Drugs.com reviews) shows 94.6% of patients rate tramadol as effective for depression, but these lack controlled variables (e.g., comorbidities, concurrent therapies) . While PROs provide hypotheses for preclinical studies (e.g., serotonin/norepinephrine reuptake inhibition), they cannot replace randomized trials. Researchers should triangulate PROs with biomarker studies (e.g., serotonin transporter occupancy) to validate mechanisms .
Q. What strategies improve the detection of tramadol misuse in at-risk populations, such as adolescents?
- Methodological Answer : School-based surveys using validated questionnaires (e.g., WHO ASSIST) assess tramadol misuse prevalence and correlates (e.g., academic performance decline) . Analytical toxicology in hair or saliva can corroborate self-reported data, though metabolite stability (e.g., ODT in exhaled breath) requires validation . Community interventions integrating pharmacovigilance and education reduce misuse rates by 22% in pilot studies .
Data Contradictions and Resolution
- Efficacy vs. Abuse Potential : While tramadol’s low µ-opioid receptor affinity suggests reduced addiction risk, rodent self-administration and African NMU data contradict this, highlighting the need for region-specific regulatory frameworks .
- Metabolite Variability : Discrepancies in ODT pharmacokinetics between species (e.g., cats vs. humans) complicate translational research. Use interspecies scaling models to adjust doses in preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
